molecular formula C13H12ClNO4S B13209822 3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid

3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid

Cat. No.: B13209822
M. Wt: 313.76 g/mol
InChI Key: PGADAXXRYDKVDJ-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro, methoxy, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methyl-4-chlorothiazole with appropriate reagents under controlled conditions.

    Chlorination: The chloro group can be introduced via chlorination reactions using chlorine gas or other chlorinating agents.

    Coupling Reaction: The final step involves coupling the thiazole derivative with the benzoic acid derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as sodium hydroxide or sulfuric acid can facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-methylbenzoic acid: Similar structure but lacks the thiazole and chloro groups.

    4-Chloro-3-methoxybenzoic acid: Similar structure but lacks the thiazole group.

    2-Methyl-4-chlorothiazole: Contains the thiazole and chloro groups but lacks the benzoic acid core.

Uniqueness

3-Chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiazole ring, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H12ClNO4S

Molecular Weight

313.76 g/mol

IUPAC Name

3-chloro-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid

InChI

InChI=1S/C13H12ClNO4S/c1-7-15-9(6-20-7)5-19-12-10(14)3-8(13(16)17)4-11(12)18-2/h3-4,6H,5H2,1-2H3,(H,16,17)

InChI Key

PGADAXXRYDKVDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2=C(C=C(C=C2Cl)C(=O)O)OC

Origin of Product

United States

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